molecular formula C20H15F2NO3S B1532516 N-(3-Acetylphenyl)-2',4'-difluorobiphenyl-4-sulfonamide CAS No. 1218931-97-5

N-(3-Acetylphenyl)-2',4'-difluorobiphenyl-4-sulfonamide

Cat. No.: B1532516
CAS No.: 1218931-97-5
M. Wt: 387.4 g/mol
InChI Key: BRWKJZNQYBWAFU-UHFFFAOYSA-N
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Description

N-(3-Acetylphenyl)-2',4'-difluorobiphenyl-4-sulfonamide is a sulfonamide derivative characterized by a biphenyl core with fluorine substituents at the 2' and 4' positions and an acetyl group on the 3-position of the phenyl ring (Fig. 1). This compound is of interest in medicinal chemistry due to the sulfonamide moiety’s prevalence in bioactive molecules, particularly in antimicrobial, anti-inflammatory, and enzyme-targeting agents. The acetyl group and fluorine substitutions likely influence its electronic properties, solubility, and binding interactions .

Properties

IUPAC Name

N-(3-acetylphenyl)-4-(2,4-difluorophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2NO3S/c1-13(24)15-3-2-4-17(11-15)23-27(25,26)18-8-5-14(6-9-18)19-10-7-16(21)12-20(19)22/h2-12,23H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWKJZNQYBWAFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which is used to form the biphenyl structure by coupling a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions usually involve the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Acetylphenyl)-2’,4’-difluorobiphenyl-4-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group may yield carboxylic acids, while reduction of the sulfonamide group may produce amines.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Modulation of ABC Transporters

One of the primary applications of N-(3-acetylphenyl)-2',4'-difluorobiphenyl-4-sulfonamide is its role as a modulator of ATP-Binding Cassette (ABC) transporters. These transporters are crucial for the movement of various molecules across cellular membranes, and their modulation can impact drug absorption and efficacy. Studies have shown that compounds similar to this compound can enhance the activity of the Cystic Fibrosis Transmembrane conductance Regulator (CFTR), which is beneficial in treating conditions such as cystic fibrosis and chronic obstructive pulmonary disease (COPD) .

1.2 Inhibition of Acyl-CoA: Cholesterol Acyltransferase (ACAT)

Research indicates that compounds related to this compound may serve as effective inhibitors of ACAT, an enzyme involved in cholesterol metabolism. This inhibition can lead to decreased cholesterol levels, making it a potential therapeutic target for hyperlipidemia and related cardiovascular diseases .

Biochemical Applications

2.1 Interaction with Nuclear Receptors

This compound has been studied for its ability to modulate nuclear receptor activity, specifically liver X receptors (LXRs) and farnesoid X receptors (FXRs). These receptors play a vital role in lipid metabolism and glucose homeostasis. Compounds that can effectively modulate these receptors may be useful in treating metabolic disorders such as diabetes and obesity .

Pharmacological Insights

3.1 Therapeutic Potential in Neurodegenerative Diseases

There is emerging evidence suggesting that this compound could have therapeutic effects in neurodegenerative diseases like Alzheimer's and Parkinson's disease. By modulating pathways associated with protein aggregation and neuronal health, this compound may help alleviate some symptoms associated with these conditions .

Table 1: Summary of Biological Activities

Activity TypeEffect/OutcomeReferences
ABC Transporter ModulationEnhanced CFTR activity, beneficial for COPD
ACAT InhibitionReduced cholesterol levels
Nuclear Receptor ModulationImproved lipid metabolism
Neuroprotective EffectsPotential alleviation of symptoms in neurodegenerative diseases

Case Study Example: ABC Transporter Modulation

In a study examining the effects of this compound on CFTR activity, researchers found that treatment with this compound led to a significant increase in chloride ion transport across epithelial cells. This finding suggests its potential utility in treating diseases characterized by impaired ion transport, such as cystic fibrosis .

Mechanism of Action

The mechanism of action of N-(3-Acetylphenyl)-2’,4’-difluorobiphenyl-4-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Biphenyl Sulfonamides

N-(3-Acetylphenyl)-2',4'-dichlorobiphenyl-4-sulfonamide (CAS 1218931-99-7)
  • Structural Differences : Chlorine replaces fluorine at the 2' and 4' positions.
  • Chlorinated analogs often exhibit enhanced lipophilicity, which could affect membrane permeability .
N-(4-Fluorophenyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide (CAS 802933-05-7)
  • Structural Differences : A triazole ring replaces the biphenyl system, and the sulfonamide is replaced by a sulfanyl-acetamide group.
  • However, the absence of the biphenyl system may reduce rigidity and planar stacking interactions .

Acetylphenyl-Containing Analogs

N-(3-Acetylphenyl)pivalamide
  • Structural Differences : A pivalamide (bulky tert-butyl group) replaces the sulfonamide.
  • However, this may reduce solubility compared to sulfonamides .
N-(3-(2-Bromoacetyl)phenyl)pivalamide
  • Structural Differences : A bromoacetyl group is introduced at the phenyl ring.
  • Impact : The bromine atom offers a site for further functionalization (e.g., nucleophilic substitution), enabling diversification for structure-activity relationship (SAR) studies .

Fluorophenyl Sulfonamide Derivatives

N,N'-(3,3′-Dimethoxybiphenyl-4,4′-diyl)bis(4-fluorobenzenesulfonamide) (Compound 5b)
  • Structural Differences : A dimethoxybiphenyl core with dual 4-fluorobenzenesulfonamide groups.
  • Impact: The dual sulfonamide groups enhance acidity and hydrogen-bonding capacity, which may improve enzyme inhibition (e.g., carbonic anhydrase).
N-(2,4-Difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS 573931-40-5)
  • Structural Differences : A difluorophenyl group is paired with a furan-triazole system.
  • Impact : The furan ring introduces oxygen-based polarity, improving aqueous solubility. The ethyl group on the triazole may enhance hydrophobic interactions in target binding .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Key Properties/Impacts Reference
N-(3-Acetylphenyl)-2',4'-difluorobiphenyl-4-sulfonamide 2',4'-difluoro, 3-acetylphenyl High electronegativity, potential enzyme inhibition
N-(3-Acetylphenyl)-2',4'-dichlorobiphenyl-4-sulfonamide 2',4'-dichloro Increased lipophilicity, metabolic stability
N-(4-Fluorophenyl)-2-[(4-phenyltriazol-3-yl)sulfanyl]acetamide Triazole, sulfanyl-acetamide Enhanced hydrogen bonding, reduced rigidity
N-(3-Acetylphenyl)pivalamide Pivalamide substituent Steric shielding, improved metabolic stability
Compound 5b () Dual sulfonamide, dimethoxybiphenyl Strong enzyme inhibition, high acidity

Biological Activity

N-(3-Acetylphenyl)-2',4'-difluorobiphenyl-4-sulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, anticancer, and antiviral activities, supported by relevant research findings and data.

Chemical Structure and Properties

This compound possesses a sulfonamide functional group, which is known for its pharmacological significance. The presence of the acetyl and difluorobiphenyl moieties contributes to its unique chemical behavior and biological interactions.

Antibacterial Activity

Sulfonamides are well-known for their antibacterial properties, primarily through the inhibition of bacterial folate synthesis. This compound's mechanism of action involves competitive inhibition of the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to bacteriostatic effects, preventing bacterial growth and replication.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 50 to 100 µg/mL against various bacterial strains, indicating moderate antibacterial potency compared to standard antibiotics like sulfamethoxazole .
  • Spectrum of Activity : The compound exhibits activity against both Gram-positive and Gram-negative bacteria, including strains such as Escherichia coli and Staphylococcus aureus.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that this compound can induce apoptosis in cancer cells through multiple pathways.

  • Cell Cycle Arrest : The compound has been shown to arrest the cell cycle in the subG0 phase, indicating its potential to halt proliferation in cancer cells .
  • Caspase Activation : Activation of caspases (caspase-8 and -9) has been observed, suggesting that it triggers both extrinsic and intrinsic apoptotic pathways .

Research Data:

Cell LineIC50 (µg/mL)Mechanism
HeLa (Cervical)0.89Apoptosis induction
HL-60 (Leukemia)1.16Cell cycle arrest
AGS (Gastric)9.63Mitochondrial membrane depolarization

Antiviral Activity

Emerging data suggest that this compound may also exhibit antiviral properties. Sulfonamide derivatives have been explored for their ability to inhibit viral replication.

Notable Findings:

  • Inhibition of Viral Proteins : Some studies indicate that sulfonamide compounds can inhibit viral glycoproteins, which are essential for viral entry into host cells .
  • Potential Targets : The compound shows promise against viruses such as coxsackievirus B and avian influenza virus, with IC50 values reported in the low micromolar range.

Case Studies

  • Anticancer Effects : A study involving various derivatives of sulfonamides demonstrated significant anticancer activity with IC50 values ranging from 0.60 to 19.99 µM across different cancer cell lines .
  • Antibacterial Efficacy : Comparative studies showed that this compound had comparable antibacterial efficacy to established sulfonamides, reinforcing its potential as an effective antimicrobial agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Acetylphenyl)-2',4'-difluorobiphenyl-4-sulfonamide
Reactant of Route 2
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N-(3-Acetylphenyl)-2',4'-difluorobiphenyl-4-sulfonamide

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